Cas no 1268521-37-4 ((2S)-4-acetylmorpholine-2-carboxylic acid)

(2S)-4-acetylmorpholine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- Z1198729111
- 1268521-37-4
- EN300-3011112
- (2S)-4-acetylmorpholine-2-carboxylic acid
- 2-Morpholinecarboxylic acid, 4-acetyl-, (2S)-
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- MDL: MFCD18632817
- インチ: 1S/C7H11NO4/c1-5(9)8-2-3-12-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1
- InChIKey: ZRKDVLAKXLCMKC-LURJTMIESA-N
- ほほえんだ: O1CCN(C(C)=O)C[C@H]1C(=O)O
計算された属性
- せいみつぶんしりょう: 173.06880783g/mol
- どういたいしつりょう: 173.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- 密度みつど: 1.311±0.06 g/cm3(Predicted)
- ふってん: 408.5±45.0 °C(Predicted)
- 酸性度係数(pKa): 2.99±0.20(Predicted)
(2S)-4-acetylmorpholine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3011112-2.5g |
(2S)-4-acetylmorpholine-2-carboxylic acid |
1268521-37-4 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
Enamine | EN300-3011112-0.25g |
(2S)-4-acetylmorpholine-2-carboxylic acid |
1268521-37-4 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
Enamine | EN300-3011112-1.0g |
(2S)-4-acetylmorpholine-2-carboxylic acid |
1268521-37-4 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
Enamine | EN300-3011112-1g |
(2S)-4-acetylmorpholine-2-carboxylic acid |
1268521-37-4 | 90% | 1g |
$699.0 | 2023-09-06 | |
1PlusChem | 1P021MYC-250mg |
(2S)-4-acetylmorpholine-2-carboxylic acid |
1268521-37-4 | 90% | 250mg |
$856.00 | 2023-12-25 | |
1PlusChem | 1P021MYC-2.5g |
(2S)-4-acetylmorpholine-2-carboxylic acid |
1268521-37-4 | 90% | 2.5g |
$1756.00 | 2023-12-25 | |
1PlusChem | 1P021MYC-100mg |
(2S)-4-acetylmorpholine-2-carboxylic acid |
1268521-37-4 | 90% | 100mg |
$822.00 | 2023-12-25 | |
Enamine | EN300-3011112-5g |
(2S)-4-acetylmorpholine-2-carboxylic acid |
1268521-37-4 | 90% | 5g |
$2028.0 | 2023-09-06 | |
Enamine | EN300-3011112-0.1g |
(2S)-4-acetylmorpholine-2-carboxylic acid |
1268521-37-4 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
Enamine | EN300-3011112-10.0g |
(2S)-4-acetylmorpholine-2-carboxylic acid |
1268521-37-4 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 |
(2S)-4-acetylmorpholine-2-carboxylic acid 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
(2S)-4-acetylmorpholine-2-carboxylic acidに関する追加情報
(2S)-4-Acetylmorpholine-2-Carboxylic Acid: A Comprehensive Overview
Introduction to (2S)-4-Acetylmorpholine-2-Carboxylic Acid
Cas No 1268521-37-4, commonly referred to as (2S)-4-Acetylmorpholine-2-Carboxylic Acid, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its potential applications in drug design and development. Recent advancements in synthetic methodologies have enabled researchers to explore the properties and utilities of this compound more thoroughly.
Structural Features and Synthesis
The structure of (2S)-4-Acetylmorpholine-2-Carboxylic Acid comprises a morpholine ring with an acetyl group at the 4-position and a carboxylic acid group at the 2-position. The stereochemistry at the 2-position is crucial, as it determines the compound's biological activity. The synthesis of this compound involves multi-step reactions, often utilizing chiral resolution techniques to achieve the desired stereochemistry. Researchers have employed various strategies, including asymmetric catalysis and enantioselective synthesis, to optimize the production process.
Biological Activity and Applications
Recent studies have highlighted the potential of (2S)-4-Acetylmorpholine-2-Carboxylic Acid in therapeutic applications. The compound has shown promising results in preclinical models, particularly in its ability to modulate specific biological pathways. For instance, it has demonstrated potential as a lead compound in the development of novel anti-inflammatory agents. Its unique structure allows for interactions with key enzymes and receptors, making it a valuable tool in drug discovery.
Moreover, the compound's stereochemistry plays a pivotal role in its pharmacokinetic properties. Studies have shown that the (2S) configuration enhances bioavailability and reduces off-target effects, which are critical factors in drug development. This has led to increased interest in exploring its therapeutic potential further.
Recent Research Findings
Recent research has delved into the mechanistic insights of (2S)-4-Acetylmorpholine-2-Carboxylic Acid's biological activity. Advanced computational methods, such as molecular docking and dynamics simulations, have provided deeper understanding of its interactions with target proteins. These studies have revealed that the compound exhibits high affinity for certain G-protein coupled receptors (GPCRs), which are implicated in various disease states.
In addition, researchers have explored the use of this compound as a building block for more complex molecules. Its versatility as a starting material has opened new avenues for medicinal chemistry. For example, derivatization studies have led to the identification of analogs with improved potency and selectivity.
Conclusion
In conclusion, (2S)-4-Acetylmorpholine-2-Carboxylic Acid (Cas No 1268521-37-4) is a compound with significant potential in drug discovery and development. Its unique structure, stereochemistry, and biological activity make it a valuable tool for researchers in the field of organic chemistry and pharmacology. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in therapeutic innovation.
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